4',5-Dimethyl-2,3'-bipyridine

Übersicht

Beschreibung

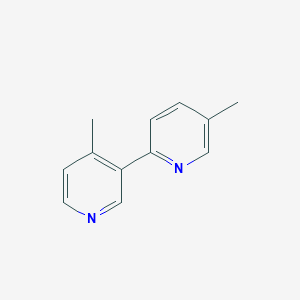

5,4’-Dimethyl-[2,3’]bipyridinyl is an organic compound with the molecular formula C12H12N2. It is a derivative of bipyridine, featuring two methyl groups attached to the pyridine rings. This compound is known for its unique chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,4’-Dimethyl-[2,3’]bipyridinyl typically involves the coupling of two pyridine rings with methyl substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of 5,4’-Dimethyl-[2,3’]bipyridinyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5,4’-Dimethyl-[2,3’]bipyridinyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products

Oxidation: N-oxides.

Reduction: Dihydro derivatives.

Substitution: Various substituted bipyridines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

4',5-Dimethyl-2,3'-bipyridine serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in various catalytic processes.

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | [Cu(4',5-dimethyl-2,3'-bipy)] | Catalysis in oxidation reactions |

| Zn(II) | [Zn(4',5-dimethyl-2,3'-bipy)] | Antimicrobial activity |

| Pd(II) | [Pd(4',5-dimethyl-2,3'-bipy)] | Cross-coupling reactions |

Studies indicate that complexes formed with this compound exhibit enhanced catalytic activity compared to their counterparts with simpler ligands. For example, the Cu(II) complex has been shown to catalyze oxidation reactions efficiently due to the electron-donating properties of the dimethyl substituents .

Material Science

In materials science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks are important for applications in gas storage and separation.

Case Study: Bimetallic MOFs

Recent research has demonstrated the synthesis of bimetallic MOFs using this compound as a ligand. These frameworks exhibit high thermal stability and specific surface areas suitable for gas adsorption applications. The incorporation of platinum and palladium ions into the framework has shown promise in catalyzing hydrogenation reactions .

Biological Applications

The biological activity of this compound complexes has been a focus of recent studies. Its derivatives have demonstrated significant antimicrobial properties.

Table 2: Biological Activity of this compound Complexes

| Complex Type | Target Organisms | Activity Level |

|---|---|---|

| [Zn(4',5-dimethyl-2,3'-bipy)] | Staphylococcus aureus | Moderate |

| [Cu(4',5-dimethyl-2,3'-bipy)] | Candida albicans | High |

| [Fe(4',5-dimethyl-2,3'-bipy)] | E. coli | Low |

In particular, zinc and copper complexes have shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Photochemical Applications

The photochemical properties of this compound make it suitable for applications in solar energy conversion and photodynamic therapy.

Research Findings:

Studies have indicated that the incorporation of this bipyridine derivative into photovoltaic systems can enhance light absorption and energy conversion efficiency. Additionally, its ability to generate reactive oxygen species upon light activation has been explored for therapeutic applications against cancer cells .

Wirkmechanismus

The mechanism of action of 5,4’-Dimethyl-[2,3’]bipyridinyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The molecular targets include transition metal centers, and the pathways involve electron transfer and bond formation processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.

4,4’-Dimethyl-2,2’-bipyridine: Similar to 5,4’-Dimethyl-[2,3’]bipyridinyl but with different methyl group positions, affecting its coordination properties and reactivity.

1,10-Phenanthroline: Another bidentate ligand with a similar structure, used in coordination chemistry and as a chelating agent.

Uniqueness

5,4’-Dimethyl-[2,3’]bipyridinyl is unique due to the specific positioning of its methyl groups, which influences its electronic properties and steric effects. This makes it particularly useful in forming specific metal complexes with distinct catalytic activities and selectivities .

Biologische Aktivität

4',5-Dimethyl-2,3'-bipyridine (DMBP) is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of DMBP, focusing on its antimicrobial properties, cytotoxicity, and interactions with biomolecules.

Chemical Structure and Properties

This compound is a bipyridine derivative characterized by two methyl groups at the 4' and 5' positions of one pyridine ring. Its chemical structure allows for the formation of various metal complexes, enhancing its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of DMBP and its metal complexes against various pathogens. The following table summarizes key findings from recent research:

| Compound | Pathogen | Activity | MIC (μg/mL) |

|---|---|---|---|

| DMBP | Staphylococcus aureus | Moderate antibacterial activity | 62.5 |

| DMBP | Pseudomonas aeruginosa | No significant activity | >500 |

| DMBP-Zinc Complex | Candida albicans | Inhibits biofilm formation | 31.2 |

| DMBP-Zinc Complex | Candida parapsilosis | Moderate activity | 62.5 |

Case Studies on Antimicrobial Activity

- Zinc(II) Complexes with DMBP : A study investigated zinc complexes of DMBP, revealing moderate antimicrobial activity against Candida strains. The complex demonstrated an ability to inhibit filamentation and biofilm formation in C. albicans while showing lower cytotoxicity compared to other tested compounds .

- Mixed Ligand Complexes : Research on mixed ligand complexes involving DMBP indicated enhanced antimicrobial properties compared to the free ligand. These complexes were evaluated using disk diffusion methods against various bacterial and fungal strains, showing promising results .

Cytotoxicity Studies

The cytotoxic effects of DMBP and its complexes were assessed using normal human lung fibroblast cell lines (MRC-5). The following table outlines the IC50 values determined for various compounds:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| DMBP | MRC-5 | 120 |

| Zinc Complex | MRC-5 | 22 |

The results indicated that while DMBP itself exhibited moderate cytotoxicity, its metal complexes showed significantly lower IC50 values, suggesting enhanced safety profiles for therapeutic applications .

Interaction with Biomolecules

DMBP's interaction with biomolecules such as DNA and proteins has been extensively studied to understand its mechanism of action:

- DNA Binding : Studies have shown that DMBP and its metal complexes exhibit strong binding affinity towards calf thymus DNA (ct-DNA). This interaction is crucial for understanding the potential genotoxic effects and therapeutic applications in cancer treatment .

- Protein Binding : The binding affinity of DMBP to bovine serum albumin (BSA) was also evaluated, indicating that the compound can effectively interact with serum proteins, which is essential for drug delivery systems.

Eigenschaften

IUPAC Name |

4-methyl-3-(5-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-4-12(14-7-9)11-8-13-6-5-10(11)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPFPXJMZPQTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=C(C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308097 | |

| Record name | 4′,5-Dimethyl-2,3′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-92-9 | |

| Record name | 4′,5-Dimethyl-2,3′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′,5-Dimethyl-2,3′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.